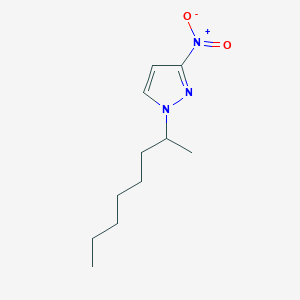

3-Nitro-1-(octan-2-yl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

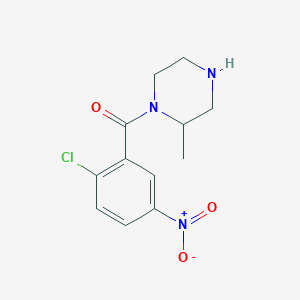

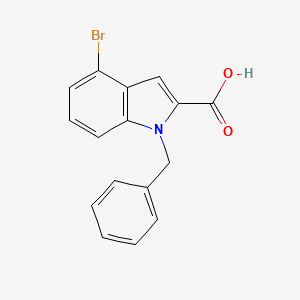

3-Nitro-1-(octan-2-yl)-1H-pyrazole (NOP) is a synthetic molecule that has been studied for its potential applications in scientific research. It is an organic compound containing both nitrogen and oxygen atoms and can be synthesized from nitrobenzene and octan-2-ol. NOP has been studied for its ability to act as a ligand, a molecule that binds to another molecule to form a larger complex, and as an enzyme inhibitor, a molecule that interferes with the activity of an enzyme.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Energetic Materials

A novel approach in the development of energetic compounds involves the design and synthesis of pyrazole derivatives, which have shown promising applications due to their high thermal stability and low sensitivity. For instance, Zheng et al. (2020) synthesized a series of energetic salts derived from 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, demonstrating low sensitivity and acceptable detonation properties with decomposition temperatures higher than 300°C (Zheng et al., 2020). Similarly, Dalinger et al. (2016) focused on the synthesis of nitropyrazole derivatives bearing both furazan and trinitromethyl moieties, highlighting their potential as high-performance energetic materials (Dalinger et al., 2016).

Magnetic Materials and Coordination Chemistry

The functionalization of pyrazole compounds has been explored to achieve specific magnetic properties. For example, Xi et al. (2019) developed a family of hetero-tri-spin complexes using a nitronyl nitroxide biradical ligand, which showed slow magnetic relaxation behaviors in a CoII-LnIII system, indicating potential applications in the development of molecular magnetic materials (Xi et al., 2019).

Structural Studies and Reactivity

The reactivity and structural characteristics of pyrazole derivatives have been extensively studied to understand their potential applications further. The synthesis and comparison of the reactivity of 3,4,5-1H-trinitropyrazole and its N-methyl derivative by Dalinger et al. (2013) shed light on the nucleophilic substitution reactions these compounds undergo, which is crucial for designing novel pyrazole-based materials with tailored properties (Dalinger et al., 2013).

Antimicrobial and Antibacterial Applications

Although not directly related to 3-Nitro-1-(octan-2-yl)-1H-pyrazole, studies on pyrazole derivatives have also explored their potential as antimicrobial and antibacterial agents. For instance, Soliman et al. (2019) synthesized bis-pyrazolyl-s-triazine Ni(II) pincer complexes, which showed selective antibacterial activity against Gram-positive bacteria, highlighting the potential of pyrazole derivatives in medicinal chemistry (Soliman et al., 2019).

Eigenschaften

IUPAC Name |

3-nitro-1-octan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-3-4-5-6-7-10(2)13-9-8-11(12-13)14(15)16/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVXATOJMHBAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-1-(octan-2-yl)-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)

![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)